molecular formula C7H9ClN2O3 B1487222 3-Methoxy-5-nitroaniline hydrochloride CAS No. 535972-77-1

3-Methoxy-5-nitroaniline hydrochloride

Cat. No.: B1487222
CAS No.: 535972-77-1
M. Wt: 204.61 g/mol
InChI Key: CNRFOHAHLQBWTG-UHFFFAOYSA-N
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Description

3-Methoxy-5-nitroaniline hydrochloride is an aromatic amine derivative characterized by a methoxy group (-OCH₃) at the 3-position and a nitro group (-NO₂) at the 5-position of the benzene ring, with a hydrochloride salt formation enhancing its solubility in polar solvents. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of halogenated aniline derivatives via diazotization and reduction reactions .

Properties

IUPAC Name

3-methoxy-5-nitroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3.ClH/c1-12-7-3-5(8)2-6(4-7)9(10)11;/h2-4H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRFOHAHLQBWTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 3-Methoxy-5-nitroaniline Hydrochloride

Reduction of 3,5-Dinitroanisole to 3-Methoxy-5-nitroaniline

One of the most documented and industrially feasible methods involves the selective reduction of 3,5-dinitroanisole to 3-methoxy-5-nitroaniline, followed by conversion to its hydrochloride salt.

Process Summary:
  • Starting Material: 3,5-Dinitroanisole
  • Reagents: Sodium sulfide and sodium bicarbonate in methanol-water mixture
  • Conditions: Heating under reflux for approximately 30 minutes
  • Workup: Removal of methanol under reduced pressure, precipitation by addition to ice water, filtration, and drying
  • Yield: Approximately 93%
  • Product: 3-Methoxy-5-nitroaniline as a light brown solid, which can be converted to hydrochloride salt by reaction with hydrochloric acid
Reaction Scheme:

$$
\text{3,5-Dinitroanisole} \xrightarrow[\text{reflux, 0.5 h}]{\text{Na}2\text{S}, \text{NaHCO}3, \text{MeOH/H}_2\text{O}} \text{3-Methoxy-5-nitroaniline} \xrightarrow[\text{HCl}]{} \text{this compound}
$$

Detailed Experimental Data:
Step Reagents/Conditions Observations Yield (%) Purity Notes
Reduction Sodium sulfide, sodium bicarbonate, methanol/water, reflux 30 min Orange precipitate formation 93 Light brown solid obtained
Isolation and purification Filtration, drying Solid collected - Suitable for further use
Conversion to hydrochloride Reaction with HCl in suitable solvent Formation of hydrochloride salt Quantitative Stable crystalline salt

This method is advantageous due to its simplicity, high yield, and mild conditions, making it suitable for scale-up in industrial settings.

Protection-Nitration-Deprotection Route (Applied to Analogous Compounds)

Although more common for related compounds such as 4-fluoro-2-methoxy-5-nitroaniline, the protection-nitration-deprotection strategy can be adapted for this compound synthesis to improve regioselectivity and purity.

Process Summary:
  • Step 1: Protection of the amino group of 3-methoxyaniline using protecting groups such as acetyl, carbobenzyloxy, or tosyl groups.
  • Step 2: Nitration of the protected intermediate using nitrating agents like nitric acid or potassium nitrate in acidic media.
  • Step 3: Deprotection to regenerate the free amine, followed by conversion to hydrochloride salt.
Advantages:
  • Improved control over nitration position (selectivity for 5-nitro substitution).
  • Reduction of side reactions and impurities.
  • High purity of final hydrochloride salt.
Typical Reagents and Conditions:
Step Reagents/Conditions Notes
Protection Acetic anhydride, acetyl chloride, benzoyl chloride, or sulfonyl chlorides; base or acid catalysis Choice depends on desired protecting group
Nitration Nitric acid, sulfuric acid, or nitrate salts in organic solvents (benzene, toluene) or aqueous media Temperature control critical
Deprotection Acidic or basic hydrolysis depending on protecting group Yields free amine
Hydrochloride formation Reaction with HCl in solvent (e.g., ethanol, ether) Produces stable salt

This method is well-documented for related nitroanilines and can be modified for this compound synthesis, especially when purity and regioselectivity are paramount.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Advantages Disadvantages
Reduction of 3,5-dinitroanisole 3,5-Dinitroanisole Sodium sulfide, sodium bicarbonate Reflux in MeOH/H2O, 0.5 h 93 Simple, high yield, scalable Requires handling sulfides
Protection-Nitration-Deprotection 3-Methoxyaniline Protecting agents, nitrating agents Multi-step, controlled temp High High purity, regioselective More complex, time-consuming

Research Findings and Notes

  • The reduction of 3,5-dinitroanisole using sodium sulfide and sodium bicarbonate in methanol-water is a robust method yielding 3-methoxy-5-nitroaniline with high efficiency (93%) and minimal by-products.
  • The hydrochloride salt formation is typically achieved by treatment with hydrochloric acid, yielding a stable, crystalline product suitable for pharmaceutical applications.
  • Protection-nitration-deprotection strategies, although more complex, allow for improved regioselectivity and purity, which is critical in fine chemical and pharmaceutical syntheses.
  • Solvent choice, temperature control, and reagent purity significantly influence the yield and quality of the final hydrochloride salt.
  • Industrial processes favor the reduction method for its simplicity and cost-effectiveness, while research laboratories may prefer the protection-nitration approach for precision.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-nitroaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-5-nitroaniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-5-nitroaniline hydrochloride depends on its specific application. In biological systems, the compound may interact with cellular components, leading to various effects. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Positional Isomers: 2-Methoxy-5-nitroaniline Hydrochloride

Key Differences :

  • Structure : The methoxy group is at the 2-position instead of the 3-position.
  • Similarity : Structural similarity (0.91–0.94 similarity score) but distinct reactivity due to steric and electronic effects .
  • Applications : Used in dye synthesis and as a pharmaceutical intermediate, whereas 3-methoxy derivatives are more prevalent in halogenation reactions .

Halogenated Derivatives: 3-Halo-5-methoxyanilines

Examples:

  • 3-Bromo-5-methoxyaniline
  • 3-Iodo-5-methoxyaniline

Comparison :

  • Synthesis : Prepared by diazotizing 3-methoxy-5-nitroaniline, followed by halogenation (e.g., using KI or CuBr) and reduction with agents like Fe/HCl .
  • Reactivity : The nitro group in 3-methoxy-5-nitroaniline hydrochloride is replaced with halogens (Br, I), altering electrophilic substitution patterns.
  • Applications : Halogenated analogs are intermediates in agrochemicals and pharmaceuticals, whereas the nitro precursor is pivotal in synthesizing these derivatives .

Non-Nitro Analogs: 3-Methoxyaniline Hydrochloride

Key Differences :

  • Structure : Lacks the nitro group at the 5-position.
  • Similarity : High structural similarity (0.92) but reduced electron-withdrawing effects, leading to differences in acidity and reactivity .
  • Applications : Primarily used in polymer stabilization and as a corrosion inhibitor, contrasting with the nitro derivative’s role in complex synthesis .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Substituents Key Applications
3-Methoxy-5-nitroaniline HCl 586-10-7* C₇H₈ClN₂O₃ 3-OCH₃, 5-NO₂ Halogenated aniline synthesis
2-Methoxy-5-nitroaniline HCl 67827-72-9 C₇H₉ClN₂O₃ 2-OCH₃, 5-NO₂ Dye intermediates
3-Bromo-5-methoxyaniline Not provided C₇H₈BrNO 3-OCH₃, 5-Br Agrochemical precursors
3-Methoxyaniline HCl 6315-89-5 C₇H₁₀ClNO 3-OCH₃ Polymer stabilization

*Note: CAS 586-10-7 corresponds to 3-Methoxy-5-nitroaniline (free base); hydrochloride form is inferred from synthesis protocols .

Research Findings and Implications

  • Synthetic Utility: The nitro group in this compound enables facile reduction to amines or substitution to halogens, a feature less prominent in non-nitro analogs .
  • Stability : Hydrochloride salts of methoxyanilines exhibit improved stability compared to free bases, critical for storage and handling .
  • Positional Effects : 3-Methoxy derivatives show higher regioselectivity in electrophilic reactions compared to 2-methoxy isomers due to reduced steric hindrance .

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing 3-Methoxy-5-nitroaniline hydrochloride, and how do they address structural ambiguity?

  • Answer : Characterization typically involves a combination of HPLC (for purity assessment), NMR (to confirm methoxy and nitro group positions), and mass spectrometry (to verify molecular weight). Conflicting data between techniques may arise due to impurities or solvent interactions. For example, discrepancies in NMR signals could indicate residual solvents, necessitating repeated analysis under controlled conditions (e.g., deuterated solvents) . Storage at 0–6°C in methanol is recommended to prevent degradation during analysis .

Q. How should researchers safely handle this compound in laboratory settings?

  • Answer : Use NIOSH/MSHA-certified respirators and chemically resistant gloves to avoid inhalation or dermal exposure. Contaminated clothing must be decontaminated before reuse. Safety protocols align with OSHA standards, emphasizing fume hoods for weighing and synthesis steps .

Q. What factors influence the physicochemical stability of this compound, and how can stability be experimentally assessed?

  • Answer : Stability is affected by light exposure , temperature , and solvent choice . Accelerated stability studies under varying conditions (e.g., 40°C/75% RH for 6 months) can identify degradation products via HPLC-UV or LC-MS . For instance, nitro group reduction under acidic conditions may require pH-controlled storage .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

  • Answer : A five-step synthesis protocol (e.g., reduction, etherification, amination) can be adapted from analogous nitroaniline derivatives. Key parameters include:

  • Catalyst selection : Palladium on carbon for nitro group reduction.
  • Reaction temperature : Controlled heating (60–80°C) to avoid side reactions.
  • Purification : Column chromatography or recrystallization to isolate the hydrochloride salt. Yield improvements (>70%) are achievable by optimizing stoichiometry and reaction time .

Q. What advanced methodologies resolve contradictions in reported solubility data for this compound?

  • Answer : Conflicting solubility values may stem from polymorphism or ionization state differences . Use dynamic light scattering (DLS) to assess particle size distribution in solvents like methanol or DMSO. pH-solubility profiling (e.g., from pH 2–10) can clarify ionization effects, while X-ray crystallography identifies dominant polymorphs .

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic substitution reactions?

  • Answer : Density functional theory (DFT) calculations predict reaction pathways by modeling electron density around the nitro and methoxy groups. Experimentally, kinetic studies under varying nucleophile concentrations (e.g., using thiols or amines) quantify activation energy barriers. Spectroscopic monitoring (e.g., FTIR ) tracks intermediate formation .

Q. What strategies mitigate batch-to-batch variability in this compound for reproducible pharmacological assays?

  • Answer : Implement quality-by-design (QbD) principles:

  • Critical quality attributes (CQAs) : Purity (>98%), residual solvent levels (<0.1%).
  • Process analytical technology (PAT) : Real-time HPLC monitoring during synthesis.
  • Statistical design of experiments (DoE) : Taguchi arrays to optimize reaction parameters .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxy-5-nitroaniline hydrochloride
Reactant of Route 2
3-Methoxy-5-nitroaniline hydrochloride

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